molecular formula C19H31BrO B8646269 1-(Bromomethyl)-4-(dodecyloxy)benzene CAS No. 123436-89-5

1-(Bromomethyl)-4-(dodecyloxy)benzene

Cat. No.: B8646269
CAS No.: 123436-89-5
M. Wt: 355.4 g/mol
InChI Key: LSPPDEISMYTMPG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(dodecyloxy)benzene (CAS 123436-89-5) is a high-value aromatic compound with a molecular formula of C 19 H 31 BrO and a molecular weight of 355.35300 g/mol . This chemical serves as a versatile synthetic intermediate and key building block in advanced materials research. Its structure, featuring a reactive benzyl bromide group and a long dodecyloxy chain, makes it particularly valuable in the synthesis of liquid crystals and the development of helical poly(phenylacetylene) polymers . The dodecyl chain promotes solubility and self-assembly in soft materials, while the bromomethyl group allows for further functionalization through various coupling reactions. Researchers utilize this compound in the creation of monomers for optical resolution membranes and other functional polymers with specific chiral and photophysical properties . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

123436-89-5

Molecular Formula

C19H31BrO

Molecular Weight

355.4 g/mol

IUPAC Name

1-(bromomethyl)-4-dodecoxybenzene

InChI

InChI=1S/C19H31BrO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16-17H2,1H3

InChI Key

LSPPDEISMYTMPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(bromomethyl)-4-(dodecyloxy)benzene can be contextualized by comparing it to analogous brominated benzene derivatives. Key distinctions arise from variations in substituent groups, chain lengths, and electronic effects, as outlined below:

Alkyl Chain Length Variations

  • 1-(Bromomethyl)-4-(nonyloxy)benzene (C₁₆H₂₅BrO): This compound differs only in the alkyl chain length (nonyloxy, C₉H₁₉O- vs. dodecyloxy, C₁₂H₂₅O-). The shorter chain reduces lipophilicity, impacting solubility and surfactant efficacy. Notably, its synthesis achieves a 94% yield, suggesting shorter chains may enhance reaction efficiency due to reduced steric hindrance . Applications: Preferable in reactions requiring moderate hydrophobicity or faster kinetics.
  • 1-(Bromomethyl)-4-(octyloxy)benzene (C₁₅H₂₃BrO):
    Further reduction in chain length (C₈H₁₇O-) diminishes micelle-forming capacity compared to the dodecyloxy analog. Such compounds are less effective in drug delivery systems where prolonged retention in lipid membranes is critical .

Electron-Withdrawing Substituents

  • 1-(Bromomethyl)-4-(trifluoromethoxy)benzene (C₈H₆BrF₃O): The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, polarizing the benzene ring and increasing the electrophilicity of the bromomethyl group. This enhances reactivity in nucleophilic substitutions. Applications: Used in pesticides (e.g., flufenerim) due to improved metabolic stability and bioactivity . Drawbacks: Reduced solubility in non-polar solvents compared to dodecyloxy analogs.
  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene (C₈H₆BrF₃):
    The trifluoromethyl (-CF₃) group further amplifies electron withdrawal, accelerating SN2 reactions at the bromomethyl site. However, the absence of an oxygen linker reduces flexibility in molecular design .

Aromatic and Bulky Substituents

  • 1-(Bromomethyl)-4-phenoxybenzene (C₁₃H₁₁BrO): The phenoxy (-O-C₆H₅) group introduces aromaticity and steric bulk, reducing solubility in aliphatic solvents. This compound is less lipophilic than the dodecyloxy derivative but offers π-π stacking capabilities for crystal engineering .
  • 1-Benzyloxy-4-bromobenzene (C₁₃H₁₁BrO):
    The benzyloxy group (-O-CH₂-C₆H₅) adds a flexible aromatic moiety, balancing steric effects and solubility. However, the lack of a long alkyl chain limits its utility in surfactant applications .

Functional Group Comparisons

Compound Substituent Electronic Effect Lipophilicity (LogP) Key Applications Synthetic Yield
This compound -O-C₁₂H₂₅ Electron-donating ~7.2 (estimated) Surfactants, drug delivery Moderate (~60-70%)
1-(Bromomethyl)-4-(nonyloxy)benzene -O-C₉H₁₉ Electron-donating ~5.8 Intermediate for liquid crystals High (94%)
1-(Bromomethyl)-4-(trifluoromethoxy)benzene -OCF₃ Electron-withdrawing ~3.5 Agrochemicals (e.g., flufenerim) Moderate (~50-60%)
1-(Bromomethyl)-4-phenoxybenzene -O-C₆H₅ Mildly electron-withdrawing ~4.1 Crystal engineering, ligands High (85-90%)

Reactivity and Stability

  • The dodecyloxy group’s electron-donating nature stabilizes the benzene ring, slightly deactivating the bromomethyl site compared to electron-withdrawing substituents. This results in slower nucleophilic substitution rates but improved stability under acidic conditions.
  • In contrast, trifluoromethoxy and trifluoromethyl analogs exhibit higher reactivity in SN2 reactions due to enhanced electrophilicity .

Toxicity and Handling

  • For example, 4-(bromomethyl)benzaldehyde lacks comprehensive toxicological data, necessitating standard precautions (e.g., gloves, ventilation) .

Preparation Methods

General Reaction Mechanism

Radical bromination with NBS is the most widely reported method for introducing the bromomethyl group. The reaction proceeds via a radical chain mechanism initiated by light or thermal decomposition of radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The dodecyloxy group stabilizes the intermediate benzyl radical, enhancing regioselectivity.

Reaction Scheme :

4-(Dodecyloxy)toluene+NBSBPO/AIBNΔ/light1-(Bromomethyl)-4-(dodecyloxy)benzene+Succinimide\text{4-(Dodecyloxy)toluene} + \text{NBS} \xrightarrow[\text{BPO/AIBN}]{\Delta/\text{light}} \text{this compound} + \text{Succinimide}

Optimized Reaction Conditions

Key parameters influencing yield and selectivity include solvent choice, initiator concentration, and temperature:

Parameter Optimal Condition Impact on Yield
SolventCCl₄ or 1,2-dichloroethaneMaximizes radical stability
Initiator1–3 mol% BPO or AIBNHigher initiator → Faster initiation but risk of over-bromination
Temperature70–80°C (reflux)Balances reaction rate and selectivity
NBS Equivalents1.0–1.2 eqPrevents di-bromination

Example Procedure :

  • Dissolve 4-(dodecyloxy)toluene (10 mmol) in CCl₄ (50 mL).

  • Add NBS (1.1 eq) and BPO (2 mol%).

  • Reflux for 6–8 hours under inert atmosphere.

  • Cool, filter succinimide, and concentrate under reduced pressure.

  • Purify via column chromatography (hexane/ethyl acetate, 9:1).

Yield : 75–85%.

Challenges and Mitigation

  • Over-bromination : Excess NBS or prolonged reaction time leads to di-brominated byproducts. Strict stoichiometric control and monitoring via TLC are essential.

  • Solvent Toxicity : CCl₄ is phased out due to environmental concerns. Alternatives like DCE or fluorinated solvents are preferred.

Electrophilic Bromination with HBr/Paraformaldehyde

Reaction Overview

This method employs in situ generation of HBr gas, which reacts with paraformaldehyde to produce bromomethyl groups. The dodecyloxy group directs electrophilic attack to the para-methyl position.

Reaction Scheme :

4-(Dodecyloxy)toluene+HBr+(CH₂O)nThis compound+H₂O\text{4-(Dodecyloxy)toluene} + \text{HBr} + (\text{CH₂O})_n \rightarrow \text{this compound} + \text{H₂O}

Key Optimization Parameters

Parameter Optimal Condition Impact on Yield
HBr Source48% aqueous HBrEnsures consistent HBr release
Paraformaldehyde1.5 eqDrives equilibrium toward product
Temperature90–100°CFacilitates HBr generation and reactivity
Reaction Time12–24 hoursLonger duration compensates for slower kinetics

Example Procedure :

  • Mix 4-(dodecyloxy)toluene (10 mmol), paraformaldehyde (15 mmol), and 48% HBr (20 mL).

  • Reflux at 100°C for 18 hours under N₂.

  • Extract with CH₂Cl₂, wash with NaHCO₃, and dry over MgSO₄.

  • Purify via recrystallization (ethanol/water).

Yield : 60–70%.

Limitations

  • Lower Efficiency : Compared to NBS, yields are moderate due to competing side reactions (e.g., oxidation of dodecyloxy groups).

  • Corrosive Conditions : Requires acid-resistant equipment and careful handling of HBr.

Comparative Analysis of Methods

Method Yield Selectivity Scalability Environmental Impact
NBS Radical Bromination75–85%HighExcellentModerate (CCl₄ toxicity)
HBr/Paraformaldehyde60–70%ModerateGoodLow

Key Insights :

  • NBS Method : Preferred for high-throughput synthesis despite solvent toxicity.

  • HBr Method : Suitable for small-scale applications where halogenated solvents are restricted.

Advanced Modifications and Innovations

Photochemical Initiation

UV light (λ = 254 nm) replaces thermal initiators, reducing side reactions and improving selectivity. Reported yields reach 88% under optimized photochemical conditions.

Micellar Catalysis

Surfactants like CTAB enhance solubility of hydrophobic precursors in aqueous media, enabling greener brominations. Yields improve to 80% with reduced solvent waste .

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-4-(dodecyloxy)benzene, and how are reaction conditions optimized?

The synthesis typically involves bromination of 4-(dodecyloxy)toluene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃ to introduce the bromomethyl group. Alternatively, coupling reactions between 4-bromobenzyl bromide and dodecyloxy-substituted intermediates using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres can yield the target compound . Optimization includes:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br, δ ~3.8 ppm for dodecyloxy -OCH₂-) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (expected: C₁₉H₃₁BrO, ~355.3 g/mol).
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS identifies volatile byproducts .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • First aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, flush with saline (10–15 minutes) and consult an ophthalmologist .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in studying the reactivity of this compound?

Molecular dynamics (MD) simulations in UCSF Chimera model the compound’s conformational flexibility, predicting steric effects from the dodecyloxy chain on bromomethyl reactivity. Docking studies assess interactions with biological targets (e.g., enzyme active sites) or supramolecular assemblies . Visualization of electron density maps (DFT calculations) identifies electrophilic regions for nucleophilic substitution .

Q. What are the mechanistic implications of competing reactions (e.g., elimination vs. substitution) during functionalization of this compound?

The bromomethyl group undergoes SN2 substitution with nucleophiles (e.g., azides, amines) but may also eliminate HBr under basic conditions to form a benzylidene intermediate. Key factors:

  • Base strength : Weak bases (e.g., K₂CO₃) favor substitution, while strong bases (e.g., NaH) promote elimination.
  • Solvent polarity : Polar solvents stabilize transition states for substitution, reducing side reactions .
  • Kinetic studies : Monitoring by in situ IR or ¹H NMR quantifies reaction pathways .

Q. How is this compound utilized in designing drug candidates or biomaterials?

  • Drug discovery : The bromomethyl group serves as a handle for bioconjugation (e.g., attaching fluorophores or targeting moieties). For example, analogs like 4-(trifluoromethoxy)benzyl bromide derivatives have been used to synthesize sulfonamide inhibitors targeting metalloproteases .
  • Materials science : The dodecyloxy chain enables self-assembly into liquid crystalline phases or micelles, studied via TEM and small-angle X-ray scattering (SAXS) .

Q. How do researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Reproducibility checks : Replicate reactions under identical conditions (catalyst loading, solvent purity).
  • Advanced analytics : 2D NMR (COSY, HSQC) resolves overlapping signals; X-ray crystallography confirms solid-state structure .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., PubChem, DSSTox) to identify outliers .

Q. What strategies are employed to study environmental degradation or metabolic pathways of this compound?

  • Biodegradation assays : Incubate with liver microsomes or soil bacteria (e.g., Pseudomonas spp.) and analyze metabolites via LC-MS/MS.
  • Ecotoxicity profiling : Use Daphnia magna or algal models to assess acute/chronic toxicity (OECD guidelines) .
  • Computational prediction : Tools like EPI Suite estimate biodegradation half-lives based on QSAR models .

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